Anethole; fenchone; tarragon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

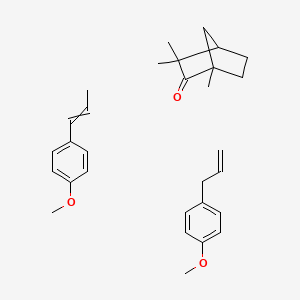

Anethole: , fenchone , and tarragon are organic compounds with significant applications in various fields. Anethole is a phenylpropanoid derivative found in essential oils of anise, fennel, and star anise . Fenchone is a monoterpenoid and a ketone, present in fennel and wormwood .

Preparation Methods

Anethole

Anethole can be extracted from plant sources like anise and fennel through steam distillation, solvent extraction, and ultrasonic-assisted techniques . Industrially, it is also synthesized from methylchavicol or anisole and propionic anhydride .

Fenchone

Fenchone is prepared by dehydrogenating fenchol using a dehydrogenation catalyst . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .

Tarragon

Tarragon essential oil is typically extracted through steam distillation of the plant’s leaves and stems .

Chemical Reactions Analysis

Anethole

Anethole undergoes various chemical reactions, including:

Oxidation: Converts anethole to anisaldehyde using oxygen and a catalyst.

Reduction: Reduces anethole to dihydroanethole using hydrogen and a metal catalyst.

Substitution: Anethole can undergo electrophilic aromatic substitution reactions.

Fenchone

Fenchone participates in:

Condensation: Forms chiral iminopyridine ligands with pyridinylalkylamines.

Oxidation: Converts to fenchone oxide using oxidizing agents.

Tarragon

Tarragon’s primary component, estragole, undergoes:

Oxidation: Converts to p-anisaldehyde.

Hydroxylation: Forms hydroxyestragole.

Scientific Research Applications

Anethole

Anethole has applications in:

Medicine: Exhibits anti-inflammatory, anticarcinogenic, and antidiabetic properties.

Food Industry: Used as a flavoring agent.

Cosmetics: Incorporated in perfumes and fragrances.

Fenchone

Fenchone is used in:

Pharmaceuticals: Acts as a flavoring agent and has diuretic properties.

Cosmetics: Used in perfumes for its woody scent.

Food Industry: Adds flavor to various products.

Tarragon

Tarragon is utilized in:

Mechanism of Action

Anethole

Anethole modulates several molecular pathways, including NF-kB and TNF-α signaling, to exert its anti-inflammatory and anticarcinogenic effects .

Fenchone

Fenchone interacts with various proteins, including β-ketoacyl acyl carrier protein synthase and 1,3-β-D-glucan synthase, to exhibit its antimicrobial and diuretic effects .

Tarragon

Estragole, a major component of tarragon, modulates enzyme activities and exhibits antimicrobial properties .

Comparison with Similar Compounds

Anethole

Similar compounds include estragole and eugenol. Anethole is unique due to its higher prevalence in essential oils and its extensive use in flavoring and medicinal applications .

Fenchone

Similar compounds include camphor and borneol. Fenchone is distinguished by its specific scent and its occurrence in fennel and wormwood .

Tarragon

Similar compounds include basil and anise. Tarragon is unique for its culinary applications and its specific flavor profile .

Conclusion

Anethole, fenchone, and tarragon are versatile compounds with significant applications in various industries. Their unique chemical properties and biological activities make them valuable in medicine, food, and cosmetics.

Properties

IUPAC Name |

1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSPPLZGYJDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.